(1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine
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Overview
Description
(1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine is a compound that features an imidazole ring and a phenylethylamine moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine typically involves the reaction of imidazole derivatives with phenylethylamine. One common method is the alkylation of imidazole with a suitable phenylethylamine derivative under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Clotrimazole: An antifungal agent with an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(1H-Imidazol-2-ylmethyl)(1-phenylethyl)amine is unique due to its specific combination of an imidazole ring and a phenylethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-phenylethanamine |
InChI |
InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)15-9-12-13-7-8-14-12/h2-8,10,15H,9H2,1H3,(H,13,14) |
InChI Key |
ZJAOAXSVQFVDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
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